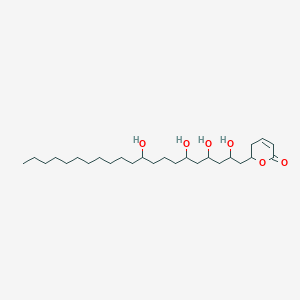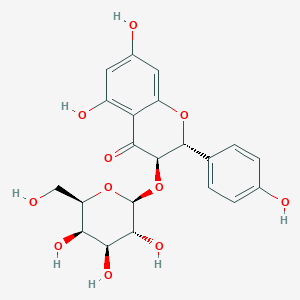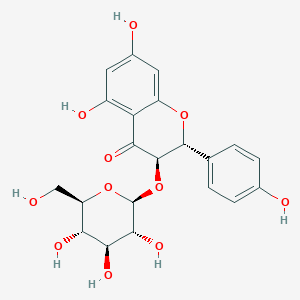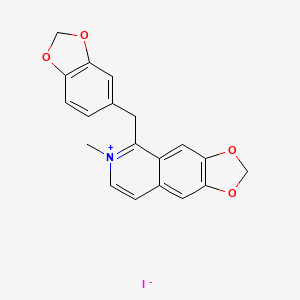
Escholamine iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Escholamine iodide, also known as ECI, is a synthetic derivative of the naturally occurring hormone escholamine. It is an important molecule for both research and clinical applications, due to its ability to modulate neurotransmitter release and its potential to be used as a therapeutic agent. ECI is a potent agonist of the muscarinic receptor, and it is used in both in vitro and in vivo studies to investigate the physiological effects of muscarinic receptor activation. This article will provide an overview of ECI, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Ion Chromatography and Mass Spectrometry for Iodide Analysis : Buchberger et al. (2003) investigated the use of ion-exchange chromatography hyphenated with mass spectrometric detection for determining iodide in urine. This study highlights the utility of such methods for trace analysis of iodide, which can be relevant in medical and environmental contexts (Buchberger et al., 2003).
Iodide Ion Trapping for Extraction from Solutions : Luo et al. (2020) focused on the effective extraction of iodide ions from dilute solutions using an electroactive trapping film. This research is significant in the context of environmental safety, particularly in handling radioactive wastewater (Luo et al., 2020).
Cholinesterases Characterization in Fish : Monteiro et al. (2005) characterized cholinesterases in fish tissues using substrates including propionylthiocholine iodide. This study provides insights into the use of iodide in biochemical assays for environmental biomonitoring (Monteiro et al., 2005).
Total Organic Iodine Measurement in Water : Pan and Zhang (2013) developed a new approach for measuring total organic iodine in water samples, which is crucial for assessing the toxicity of iodinated disinfection byproducts (Pan & Zhang, 2013).
Protein Fluorescence Quenching by Iodide Ion : Lehrer (1971) studied the effect of iodide on the fluorescence of tryptophyl compounds, providing valuable insights into the use of iodide ions in protein chemistry (Lehrer, 1971).
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16NO4.HI/c1-20-5-4-13-8-18-19(24-11-23-18)9-14(13)15(20)6-12-2-3-16-17(7-12)22-10-21-16;/h2-5,7-9H,6,10-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBIHBWVGXQEJG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC3=C(C=C2C=C1)OCO3)CC4=CC5=C(C=C4)OCO5.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Escholamine iodide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

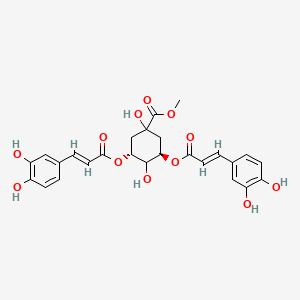

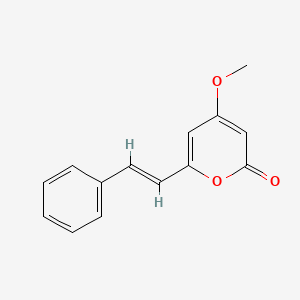
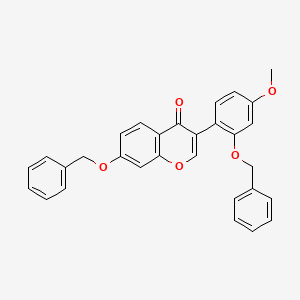
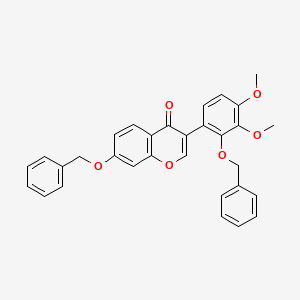
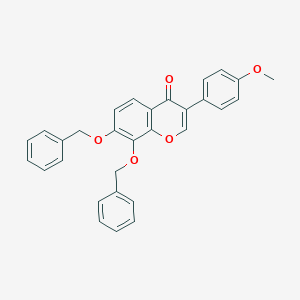
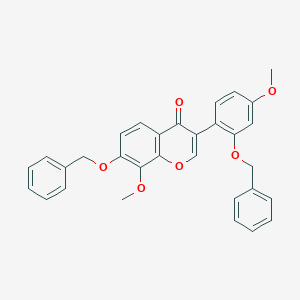
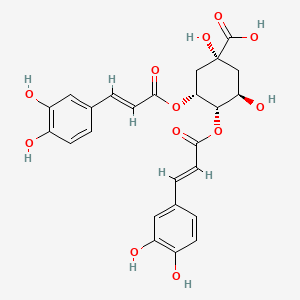
![7-(Benzyloxy)-3-(6-(benzyloxy)benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one](/img/structure/B600320.png)
